5-Oxopenta-2,4-dienal
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Overview
Description
5-Oxopenta-2,4-dienal is an organic compound with the molecular formula C₅H₄O₂ It is a conjugated aldehyde with a unique structure featuring a carbonyl group and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Oxopenta-2,4-dienal can be synthesized through several methods. One common approach involves the reaction of potassium hydroxide with sulfur trioxide pyridine complex, followed by protonation with an acid to form the desired aldehyde . Another method includes the use of pyridinium salts as starting materials, which undergo ring-opening reactions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using readily available reagents. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Oxopenta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Oxopenta-2,4-dienal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biochemical pathways and enzyme activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Oxopenta-2,4-dienal involves its reactivity with nucleophiles and electrophiles. The conjugated double bonds and carbonyl group make it a versatile intermediate in various chemical reactions. It can form covalent bonds with biological molecules, influencing biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentadienal: Similar structure but lacks the carbonyl group.
5-Aminopenta-2,4-dienal: Contains an amino group instead of a carbonyl group.
Citral: A monoterpene aldehyde with similar reactivity but different applications.
Uniqueness
5-Oxopenta-2,4-dienal is unique due to its conjugated system and carbonyl group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
39763-18-3 |
---|---|
Molecular Formula |
C5H4O2 |
Molecular Weight |
96.08 g/mol |
InChI |
InChI=1S/C5H4O2/c6-4-2-1-3-5-7/h1-4H |
InChI Key |
UXHVAALHASDUFU-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC=O)C=C=O |
Origin of Product |
United States |
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